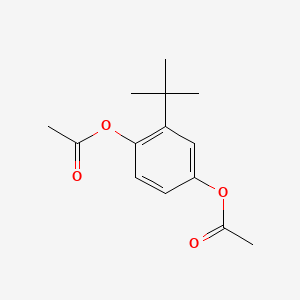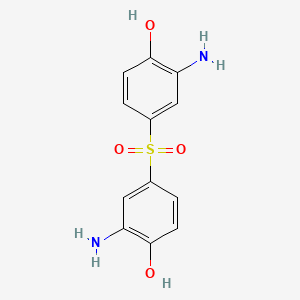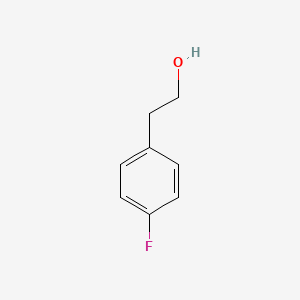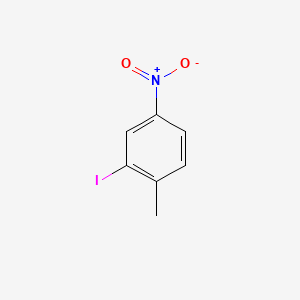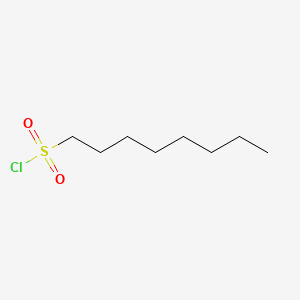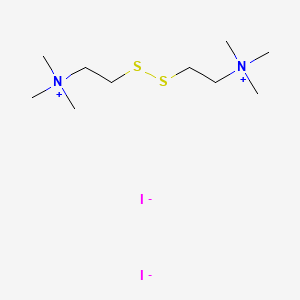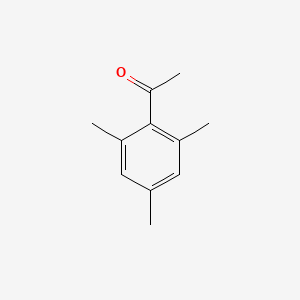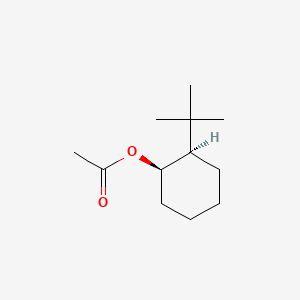
反式-2-叔丁基环己基乙酸酯
描述
Cis-2-tert-Butylcyclohexyl acetate (C2TBA) is an organic compound with the molecular formula C13H24O2. It is a colorless liquid with a mild odor. C2TBA is used in the synthesis of various pharmaceuticals, cosmetics, and food additives. It is also used as a solvent for various organic compounds. C2TBA is a versatile compound with a wide range of applications in the laboratory and in industry.
科学研究应用
1. 在香料和香精工业中的重要性
反式-2-叔丁基环己基乙酸酯及其衍生物在香料和香精工业中具有重要意义。例如,衍生自 4-叔丁基环己醇的 4-叔丁基环己基乙酸酯是一种广泛使用的合成香料,其中反式异构体比顺式异构体具有更强的气味。该异构体是通过相应醇的乙酰化制得的,突出了其在创造具有更强烈气味的香料中的作用 (Shimizu 等,2022)。此外,皮革环己醇和木质乙酸酯等商业香料的合成,涉及顺式和反式异构体的混合物,进一步强调了这些化合物在功能性香料应用中的重要性 (Tentori 等,2020)。
2. 在立体选择性和对映选择性合成中的作用
反式-2-叔丁基环己基乙酸酯和相关化合物在立体选择性和对映选择性合成过程中至关重要。例如,立体异构乙酸酯的非对映选择性和对映选择性脂肪酶催化水解证明了该化合物在化学合成中获得高对映体过量的潜力 (Bidjou 等,2002)。类似地,在有机金属化学领域,涉及反式和顺式-4-叔丁基环己基溴化物和溴化汞的反应说明了这些化合物在理解有机化合物的立体化学性质和反应性方面的效用 (Alexandrou, 1966)。
作用机制
安全和危害
Cis-2-tert-Butylcyclohexyl acetate is classified as hazardous to the aquatic environment with long-term effects (H411). It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to approved disposal site, in accordance with local regulations . It should be kept away from heat, sparks, open flames, and hot surfaces. Personal protective equipment should be used as required .
生化分析
Biochemical Properties
cis-2-tert-Butylcyclohexyl acetate plays a role in various biochemical reactions, particularly those involving esterases. Esterases are enzymes that hydrolyze ester bonds, converting esters into their corresponding alcohols and acids. In the case of cis-2-tert-Butylcyclohexyl acetate, esterases catalyze its hydrolysis to produce cis-2-tert-Butylcyclohexanol and acetic acid. This interaction is crucial for the metabolism and detoxification of ester compounds in biological systems .
Cellular Effects
cis-2-tert-Butylcyclohexyl acetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, cis-2-tert-Butylcyclohexyl acetate can affect gene expression by altering the transcriptional activity of specific genes related to metabolic processes .
Molecular Mechanism
The molecular mechanism of cis-2-tert-Butylcyclohexyl acetate involves its interaction with esterases and other biomolecules. Upon entering the cell, cis-2-tert-Butylcyclohexyl acetate binds to esterases, leading to its hydrolysis into cis-2-tert-Butylcyclohexanol and acetic acid. This reaction not only detoxifies the compound but also generates metabolites that can participate in further biochemical reactions. The binding interactions with esterases are highly specific, ensuring efficient hydrolysis of the ester bond .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-2-tert-Butylcyclohexyl acetate change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods. Long-term studies have shown that cis-2-tert-Butylcyclohexyl acetate can have sustained effects on cellular function, particularly in terms of metabolic activity and gene expression. These effects are dependent on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of cis-2-tert-Butylcyclohexyl acetate vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, cis-2-tert-Butylcyclohexyl acetate can cause adverse effects, including hepatotoxicity and alterations in metabolic pathways. Threshold effects have been observed, where a certain dosage level triggers a marked change in the compound’s impact on biological systems .
Metabolic Pathways
cis-2-tert-Butylcyclohexyl acetate is involved in metabolic pathways that include its hydrolysis by esterases. The resulting metabolites, cis-2-tert-Butylcyclohexanol and acetic acid, can enter various metabolic pathways. cis-2-tert-Butylcyclohexanol can be further oxidized to produce cis-2-tert-Butylcyclohexanone, which can participate in additional biochemical reactions. The involvement of cofactors such as NAD+ and NADH is essential for these metabolic processes .
Transport and Distribution
Within cells and tissues, cis-2-tert-Butylcyclohexyl acetate is transported and distributed through passive diffusion and interaction with transport proteins. The compound can accumulate in lipid-rich regions due to its hydrophobic nature. Transporters such as ATP-binding cassette (ABC) transporters may facilitate the movement of cis-2-tert-Butylcyclohexyl acetate across cellular membranes, influencing its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of cis-2-tert-Butylcyclohexyl acetate is influenced by its chemical properties and interactions with cellular components. The compound can localize to the endoplasmic reticulum and lipid droplets, where it may exert its effects on lipid metabolism and storage. Post-translational modifications, such as acetylation, can also affect the targeting and function of cis-2-tert-Butylcyclohexyl acetate within cells .
属性
| { "Design of the Synthesis Pathway": "The synthesis of cis-2-tert-Butylcyclohexyl acetate can be achieved through the esterification of cis-2-tert-Butylcyclohexanol with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "cis-2-tert-Butylcyclohexanol", "Acetic anhydride", "Catalyst (such as sulfuric acid or p-toluenesulfonic acid)", "Dichloromethane", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Dissolve cis-2-tert-Butylcyclohexanol (1 equivalent) and a catalytic amount of catalyst (0.1-0.5 equivalent) in dichloromethane.", "Step 2: Slowly add acetic anhydride (1.1-1.2 equivalent) to the reaction mixture while stirring at room temperature.", "Step 3: Allow the reaction to proceed for 4-6 hours at room temperature or until TLC analysis indicates complete consumption of starting material.", "Step 4: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate in water to the reaction mixture while stirring.", "Step 5: Extract the product with dichloromethane and wash the organic layer with water.", "Step 6: Dry the organic layer with anhydrous sodium sulfate and filter the solution to remove any solid impurities.", "Step 7: Concentrate the solution under reduced pressure to obtain cis-2-tert-Butylcyclohexyl acetate as a colorless liquid with a fruity odor." ] } | |
CAS 编号 |
20298-69-5 |
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC 名称 |
[(1S,2S)-2-tert-butylcyclohexyl] acetate |
InChI |
InChI=1S/C12H22O2/c1-9(13)14-11-8-6-5-7-10(11)12(2,3)4/h10-11H,5-8H2,1-4H3/t10-,11+/m1/s1 |
InChI 键 |
FINOAUDUYKVGDS-MNOVXSKESA-N |
手性 SMILES |
CC(=O)O[C@H]1CCCC[C@H]1C(C)(C)C |
SMILES |
CC(=O)OC1CCCCC1C(C)(C)C |
规范 SMILES |
CC(=O)OC1CCCCC1C(C)(C)C |
其他 CAS 编号 |
20298-69-5 |
物理描述 |
Pellets or Large Crystals; Liquid |
Pictograms |
Environmental Hazard |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Are there any known safety concerns related to the use of cis-2-tert-Butylcyclohexyl acetate in fragrances?
A: The abstract does not delve into the safety profile of cis-2-tert-Butylcyclohexyl acetate []. Safety assessments for fragrance materials typically involve evaluating potential for skin sensitization, allergenicity, and other toxicological endpoints. It is crucial to consult relevant safety data sheets and regulatory guidelines before utilizing this compound in any application.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



